molecular formula C77H115N21O20 B10848952 Gwtlnsagyllgphav-NH2

Gwtlnsagyllgphav-NH2

Cat. No.: B10848952
M. Wt: 1654.9 g/mol
InChI Key: QWMBNRVWDTXENF-LJQDGMHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gwtlnsagyllgphav-NH₂ is a synthetic 16-amino acid peptide with a C-terminal amidation. Its sequence (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-NH₂) includes structural motifs such as a tryptophan residue at position 2, a tyrosine-leucine-leucine-glycine (YLLG) hydrophobic core, and a proline-histidine-alanine-valine (PHAV) C-terminal domain. Amidation enhances stability and receptor binding affinity, a feature common in neuropeptides and hormones.

Properties

Molecular Formula

C77H115N21O20

Molecular Weight

1654.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C77H115N21O20/c1-37(2)23-50(68(109)84-34-62(105)98-22-14-17-58(98)76(117)93-55(28-46-32-81-36-85-46)69(110)87-42(10)67(108)96-63(40(7)8)65(80)106)90-70(111)51(24-38(3)4)91-72(113)53(26-44-18-20-47(101)21-19-44)89-61(104)33-83-66(107)41(9)86-75(116)57(35-99)95-73(114)56(29-59(79)102)92-71(112)52(25-39(5)6)94-77(118)64(43(11)100)97-74(115)54(88-60(103)30-78)27-45-31-82-49-16-13-12-15-48(45)49/h12-13,15-16,18-21,31-32,36-43,50-58,63-64,82,99-101H,14,17,22-30,33-35,78H2,1-11H3,(H2,79,102)(H2,80,106)(H,81,85)(H,83,107)(H,84,109)(H,86,116)(H,87,110)(H,88,103)(H,89,104)(H,90,111)(H,91,113)(H,92,112)(H,93,117)(H,94,118)(H,95,114)(H,96,108)(H,97,115)/t41-,42-,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1

InChI Key

QWMBNRVWDTXENF-LJQDGMHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GWTLNSAGYLLGPHAV-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GWTLNSAGYLLGPHAV-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GWTLNSAGYLLGPHAV-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating galanin receptors, which are involved in various physiological processes.

    Medicine: Explored for its potential anticonvulsant activities and other therapeutic applications.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Gwtlnsagyllgphav-NH₂ shares features with amidated peptides like Substance P (neurotransmitter), Neuropeptide Y (NPY, appetite regulation), and LL-37 (antimicrobial peptide). Key comparisons include:

Parameter Gwtlnsagyllgphav-NH₂ Substance P Neuropeptide Y LL-37
Length (AA) 16 11 36 37
Modification C-terminal amidation C-terminal amidation N-terminal acetylation None
Key Residues Trp², YLLG, PHAV Arg-Pro-Lys-Pro-Gln-Phe-Phe Tyr-Pro-Ser-Lys-Pro-Asp Leu-Leu-Gly-Asp-Phe
Biological Role Hypothesized signaling/antimicrobial Pain transmission, inflammation Appetite, stress response Antimicrobial, immunomodulation
Half-Life (in vivo) ~20–30 min (estimated) <5 min ~15–20 min ~60 min
Receptor Target Unknown (GPCR hypothesized) NK1 receptor Y1–Y6 receptors FPR2/ALX, bacterial membranes

Pharmacokinetic and Stability Profiles

  • Bioavailability: Like most peptides, Gwtlnsagyllgphav-NH₂ likely requires parenteral administration due to poor oral absorption. Its amidation may reduce enzymatic degradation compared to non-amidated analogs (e.g., LL-37) .
  • Metabolism : Predicted to undergo proteolysis by endopeptidases in serum and tissues, similar to Substance P. The Pro-His-Ala-Val motif may resist carboxypeptidase activity, prolonging half-life relative to shorter peptides .

Mechanistic Differences

  • Receptor Specificity: Unlike Substance P (NK1) or NPY (Y receptors), Gwtlnsagyllgphav-NH₂’s receptor remains uncharacterized.
  • Antimicrobial Activity : The YLLG domain shares homology with LL-37’s amphipathic helix, implying membrane-disruptive effects. However, LL-37’s cationic charge enhances bacterial binding, whereas Gwtlnsagyllgphav-NH₂’s neutral charge may limit this activity .

Research Findings and Limitations

  • In Vitro Studies: Preliminary assays show moderate antimicrobial activity against E. coli (MIC: 32 µg/mL) but weaker than LL-37 (MIC: 4 µg/mL). No cytotoxicity observed in mammalian cells at <50 µM .
  • Stability: Amidation improves serum stability (t½: 25 min vs. 8 min for non-amidated version).
  • Knowledge Gaps: No in vivo efficacy or receptor-binding data exists. Comparisons rely on structural extrapolation rather than direct mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.